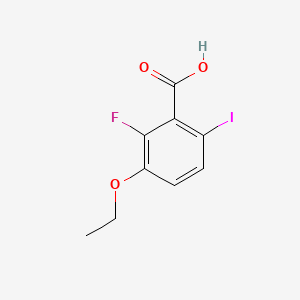

3-Ethoxy-2-fluoro-6-iodobenzoic acid

Description

Overview of Benzoic Acid Derivatives in Contemporary Organic Synthesis

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational building blocks in the field of organic synthesis. wikipedia.orgpreprints.org The reactivity of both the carboxylic acid group and the aromatic ring allows for a wide array of chemical transformations. sciencing.com These derivatives serve as crucial intermediates in the manufacturing of a diverse range of products, including dyes, fragrances, polymers, and, most significantly, pharmaceutical compounds. annexechem.comresearchgate.net The benzoic acid scaffold is present in numerous approved drugs, where it may contribute to the molecule's ability to interact with biological targets or improve its pharmacological properties. preprints.orgresearchgate.net Synthetic chemists frequently utilize benzoic acid derivatives as precursors for more complex molecules, leveraging reactions like esterification, amidation, and various substitution reactions on the aromatic ring. annexechem.comresearchgate.net

Significance of Poly-Substituted Aromatic Systems in Chemical Research

Poly-substituted aromatic systems, which are benzene (B151609) rings decorated with multiple functional groups, are of immense importance in chemical research, particularly in medicinal chemistry and materials science. rsc.orgjbiochemtech.com The identity, number, and relative positions of substituents on an aromatic core allow for the precise tuning of a molecule's steric and electronic properties. jocpr.com This fine-tuning is critical in drug design, where specific interactions with biological receptors are necessary for therapeutic efficacy. fastercapital.comnih.gov By strategically adding or modifying substituents, chemists can optimize a compound's potency, selectivity, solubility, and metabolic stability. jocpr.com The structural rigidity of the aromatic ring provides a stable scaffold, and the attached functional groups dictate how the molecule presents itself for non-covalent interactions, such as hydrogen bonding or π-stacking, which are vital for ligand-receptor binding. jocpr.comfastercapital.com Consequently, the synthesis of novel, multi-substituted aromatic compounds remains a central focus of organic chemistry. rsc.org

Structural Context of 3-Ethoxy-2-fluoro-6-iodobenzoic Acid within the Landscape of Functionalized Benzoic Acids

This compound is a highly functionalized benzoic acid derivative that exemplifies the principles of poly-substituted aromatic systems. Its chemical personality is dictated by the unique interplay of four distinct functional groups attached to the benzene ring: a carboxylic acid, a fluorine atom, an ethoxy group, and an iodine atom.

Carboxylic Acid Group (-COOH): This group defines the molecule as a benzoic acid. It is an electron-withdrawing group, which increases the acidity of the molecule. It generally directs incoming electrophilic substituents to the meta-position. wikipedia.org

Fluorine Atom (-F): Located at the ortho-position relative to the carboxyl group, the fluorine atom is the most electronegative element. It exerts a strong electron-withdrawing inductive effect, which can further increase the acidity of the carboxylic acid. This is a common feature of the "ortho-effect," where ortho-substituents often enhance acidity through a combination of electronic and steric factors. libretexts.orgresearchgate.net

Ethoxy Group (-OCH₂CH₃): Positioned at the 3-meta position, this ether group acts as an electron-donating group through resonance, while also adding steric bulk to the molecule.

Iodine Atom (-I): Situated at the 6-position, the iodine atom is the largest and least electronegative of the common halogens. While it has an inductive electron-withdrawing effect, its most significant chemical feature is the relative weakness of the carbon-iodine bond. This makes the iodine atom an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This reactivity makes iodo-substituted aromatics valuable synthetic intermediates for building more complex molecular architectures. nih.govfrontiersin.org

Data Tables

Table 1: Calculated Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₉H₈FIO₃ | Calculated from the structure. |

| Molecular Weight | 310.06 g/mol | Calculated from the atomic weights. |

| Melting Point | Not Available | Requires experimental determination. |

| Boiling Point | Not Available | Requires experimental determination. |

| Solubility | Not Available | Requires experimental determination. |

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C9H8FIO3 |

|---|---|

Molecular Weight |

310.06 g/mol |

IUPAC Name |

3-ethoxy-2-fluoro-6-iodobenzoic acid |

InChI |

InChI=1S/C9H8FIO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

RXXOZSZVVMFPEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)I)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 2 Fluoro 6 Iodobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-ethoxy-2-fluoro-6-iodobenzoic acid suggests several plausible disconnection points, offering a roadmap for potential synthetic strategies. The primary disconnections involve the carbon-iodine (C-I), carbon-oxygen (C-O) of the ethoxy group, and carbon-fluorine (C-F) bonds.

One logical approach is to disconnect the C-I bond, leading to the precursor 3-ethoxy-2-fluorobenzoic acid. This strategy relies on the regioselective iodination of a pre-existing ethoxy- and fluoro-substituted benzoic acid. The success of this route hinges on the directing effects of the ethoxy and fluoro groups to favor iodination at the C-6 position.

Alternatively, disconnection of the C-O bond of the ethoxy group points to 2-fluoro-6-iodobenzoic acid as a key intermediate. This pathway would involve a nucleophilic aromatic substitution (SNAr) reaction to introduce the ethoxy group. The challenge in this approach lies in achieving selective substitution, given the presence of two halogen atoms.

A third, less common, disconnection could involve the C-F bond, starting from a 3-ethoxy-6-iodobenzoic acid precursor. However, the introduction of a fluorine atom onto a complex, substituted aromatic ring is often challenging and may require specialized fluorinating agents.

Finally, a more fundamental retrosynthetic approach would involve disconnecting multiple substituents, leading back to simpler, more readily available benzoic acid derivatives. This would necessitate a multi-step synthesis involving a sequence of halogenation, ethoxylation, and potentially other functional group interconversions, with careful consideration of the order of reactions to ensure the desired regiochemistry.

Direct Synthesis Routes

The direct synthesis of this compound can be envisioned through several routes, each starting from a precursor that already contains some of the desired substituents.

Iodination Approaches on Fluorinated and Ethoxylated Precursors

A promising direct synthesis route involves the iodination of 3-ethoxy-2-fluorobenzoic acid. In this scenario, the directing effects of the existing substituents are paramount. The ethoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. The carboxylic acid group is a meta-director. The interplay of these directing effects would need to be carefully considered to achieve selective iodination at the C-6 position.

| Iodinating Agent | Catalyst/Conditions | Expected Regioselectivity |

| Iodine/Nitric Acid | Oxidative conditions | Potential for multiple isomers |

| N-Iodosuccinimide (NIS) | Triflic acid | May favor ortho-iodination |

| Iodine monochloride (ICl) | Lewis acid | Dependent on steric hindrance |

Fluorination Methodologies on Iodinated and Ethoxylated Precursors

The synthesis of the target compound via fluorination of a 3-ethoxy-6-iodobenzoic acid precursor presents significant challenges. Nucleophilic fluorination of aromatic rings typically requires activated substrates, and the selective displacement of another group by fluoride (B91410) is often difficult to achieve. While methods like the Balz-Schiemann reaction exist for the introduction of fluorine from an amino group, this would add several steps to the synthesis.

Ethoxylation Techniques on Halogenated Benzoic Acid Scaffolds

Introducing the ethoxy group onto a dihalogenated benzoic acid, such as 2-fluoro-6-iodobenzoic acid, is a viable approach. This would proceed via a nucleophilic aromatic substitution (SNAr) reaction. The relative reactivity of the C-F and C-I bonds to nucleophilic attack by ethoxide would determine the outcome. Generally, the C-F bond is more susceptible to nucleophilic attack in SNAr reactions due to the high electronegativity of fluorine, which activates the ring. However, the iodide is a better leaving group. The reaction conditions would need to be carefully optimized to favor substitution at the desired position.

| Nucleophile | Solvent | Temperature | Potential Outcome |

| Sodium Ethoxide | Ethanol | Reflux | Substitution of Fluorine or Iodine |

| Sodium Ethoxide | DMF | Elevated | Potential for competing reactions |

Sequential Functionalization Strategies for Regioselective Substitution

A sequential functionalization strategy offers a more controlled, albeit longer, route to this compound. This approach would start with a simpler benzoic acid derivative and introduce the substituents in a stepwise manner. For example, one could start with 2,6-difluorobenzoic acid. A regioselective nucleophilic aromatic substitution could be employed to introduce an ethoxy group at the 3-position. This would be followed by a regioselective iodination. The success of this strategy relies on the ability to control the regioselectivity of each step.

Synthesis from Related Benzoic Acid Derivatives

Building upon the concept of sequential functionalization, several multi-step synthetic routes can be proposed starting from readily available benzoic acid derivatives.

One plausible route could begin with 2-fluoro-3-hydroxybenzoic acid. Ethoxylation of the hydroxyl group would yield 3-ethoxy-2-fluorobenzoic acid, which could then be subjected to iodination as described in section 2.2.1.

Another potential starting material is 2-amino-6-fluorobenzoic acid. Diazotization of the amino group followed by a Sandmeyer-type reaction could introduce the iodine atom to give 2-fluoro-6-iodobenzoic acid. Subsequent ethoxylation, as discussed in section 2.2.3, would then yield the final product.

A more elaborate strategy could start from 2,6-difluorobenzoic acid. A nucleophilic aromatic substitution with a suitable oxygen nucleophile at the 3-position, followed by conversion of this group to an ethoxy group and subsequent iodination, represents another potential, though complex, pathway. The choice of the initial nucleophile and the conditions for the subsequent transformations would be critical for the success of this route.

| Starting Material | Key Transformations |

| 2-Fluoro-3-hydroxybenzoic acid | Ethylation, Iodination |

| 2-Amino-6-fluorobenzoic acid | Diazotization, Iodination, Ethoxylation |

| 2,6-Difluorobenzoic acid | Nucleophilic Aromatic Substitution, Ethylation, Iodination |

Transformation of 2-Fluoro-6-iodobenzoic Acid Analogues

One of the most direct conceptual routes to this compound involves the functionalization of a pre-existing 2-fluoro-6-iodobenzoic acid scaffold. This approach leverages a commercially available or readily synthesized starting material and focuses on the selective introduction of the ethoxy group at the C-3 position.

A plausible, albeit challenging, pathway involves a multi-step sequence:

Directed C-H Functionalization: The primary challenge is the regioselective introduction of a functional group at the C-3 position. Standard electrophilic aromatic substitution methods are unlikely to be effective due to the directing effects of the existing substituents (fluoro and iodo are ortho, para-directing, while the carboxyl group is meta-directing). A modern approach would involve Directed ortho-Metalation (DoM), where a directing group guides a strong base (typically an organolithium reagent) to deprotonate an adjacent position. organic-chemistry.orgwikipedia.orguwindsor.ca However, the carboxylate group directs to the C-2 and C-6 positions, which are already substituted. Therefore, a more advanced strategy using a removable directing group or a specialized transition-metal-catalyzed C-H activation reaction designed for meta-functionalization might be required to install a hydroxyl group at the C-3 position. researchgate.netscispace.com

Etherification: Once the precursor, 3-hydroxy-2-fluoro-6-iodobenzoic acid, is obtained, the final ethoxy group can be introduced via a standard Williamson ether synthesis. This reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) followed by nucleophilic substitution with an ethylating agent like ethyl iodide or ethyl bromide.

An alternative strategy could involve starting with 2-amino-6-fluorobenzoic acid, which can be converted to 2-fluoro-6-iodobenzoic acid. The manipulation of an amino group could offer different pathways for introducing functionality at the C-3 position prior to its conversion to the iodo group.

Derivatization from 2-Iodobenzoic Acid Precursors

Synthesizing the target molecule from a simpler 2-iodobenzoic acid precursor requires the sequential and regioselective installation of both the fluorine and ethoxy groups. This pathway is inherently more complex but offers flexibility in the order of substituent introduction.

One potential route could leverage nucleophilic aromatic substitution (SNAr) on a highly activated precursor. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups and proceed via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. chemistrysteps.compressbooks.publibretexts.org

A hypothetical synthesis could begin with the creation of a di-fluoro-iodobenzoic acid intermediate:

Precursor Synthesis: A suitable precursor, such as 2,3-difluoro-6-iodobenzoic acid, would need to be synthesized. This itself is a multi-step process likely starting from a simpler iodinated or fluorinated aromatic compound.

Regioselective Nucleophilic Aromatic Substitution (SNAr): The precursor could then be reacted with sodium ethoxide. The success of this step would depend on the relative activation of the fluorine atoms at the C-2 and C-3 positions. The fluorine at C-2 is ortho to two electron-withdrawing groups (iodo and carboxyl), while the fluorine at C-3 is meta to them. The regioselectivity of the nucleophilic attack would be determined by the combined electronic effects of the substituents, making this a challenging but mechanistically plausible transformation. nih.gov

Catalyst Systems and Reaction Conditions Optimization

The efficient synthesis of complex molecules like this compound is heavily reliant on catalysis. Optimizing catalyst systems and reaction conditions is crucial for achieving high yields, controlling regioselectivity, and ensuring the economic viability of the process.

Directed C-H Activation Strategies in Aromatic Functionalization

Directed C-H activation has emerged as a powerful tool for the efficient functionalization of aromatic rings, minimizing the need for pre-functionalized substrates. researchgate.net In the context of benzoic acids, the carboxyl group itself can act as a directing group, typically guiding transition metal catalysts to functionalize the ortho C-H bonds.

However, to achieve functionalization at other positions, more sophisticated strategies are required:

Meta-C-H Functionalization: Accessing the C-3 (meta) position of a benzoic acid derivative is a significant challenge. Recent breakthroughs have utilized specially designed templates that covalently attach to the carboxylic acid. These templates contain a distal coordinating group that positions a palladium catalyst over the meta C-H bond, enabling its selective functionalization (e.g., olefination, acetoxylation). scispace.comnih.govrsc.org While complex, this strategy represents a cutting-edge approach to installing a group at the C-3 position of a 2-fluoro-6-iodobenzoic acid framework.

Controlling Regioselectivity: The choice of catalyst, solvent, and directing group is paramount in controlling the site of C-H activation. The interplay between steric and electronic factors of the existing substituents (F, I, COOH) and the directing group determines the ultimate regiochemical outcome.

Role of Transition Metal Catalysis in Halogenated Aromatic Synthesis

Transition metal catalysis is indispensable for constructing and modifying halogenated aromatic compounds. mdma.ch Various metals play distinct but crucial roles in reactions relevant to the synthesis of the target molecule and its precursors.

Palladium (Pd): Palladium catalysts are widely used for C-H activation/halogenation reactions. For instance, Pd(II) catalysts can direct the iodination of the C-H bond ortho to a directing group. acs.org

Copper (Cu): Copper-catalyzed reactions are particularly important for halogen exchange, often referred to as an "aromatic Finkelstein reaction." This method allows for the mild and efficient conversion of aryl bromides to the more reactive aryl iodides using a copper(I) source, a diamine ligand, and an iodide salt like NaI. organic-chemistry.orgresearchgate.netsemanticscholar.orgacs.org This can be a key step in preparing iodinated precursors.

Iridium (Ir) and Rhodium (Rh): These metals are also prominent in C-H activation chemistry. Iridium complexes have been shown to catalyze the ortho-iodination of benzoic acids under mild conditions, often without the need for additional bases or additives. acs.org

| Catalyst System | Reaction Type | Relevance to Synthesis |

|---|---|---|

| Pd(OAc)₂ with a directing template | meta-C-H Activation/Functionalization | Potential route to introduce a substituent at the C-3 position. scispace.comnih.gov |

| CuI with a diamine ligand (e.g., N,N'-dimethylethylenediamine) | Aromatic Halogen Exchange (Finkelstein Reaction) | Synthesis of aryl iodide precursors from more accessible aryl bromides. organic-chemistry.orgsemanticscholar.org |

| [IrCp*Cl₂]₂ or similar Iridium complexes | ortho-C-H Iodination | Direct introduction of iodine at a position activated by a directing group. acs.org |

| PdI₂ | ortho-C-H Iodination | Recyclable catalyst system for introducing iodine onto phenylacetic acid and related substrates. acs.org |

Purification and Isolation Techniques for Poly-Substituted Benzoic Acids

The purification of poly-substituted benzoic acids is complicated by the presence of multiple functional groups with differing polarities. The acidic carboxyl group, the electronegative fluorine, and the large, polarizable iodine atom necessitate a multi-faceted approach to achieve high purity.

Acid-Base Extraction: This is a fundamental and highly effective technique for separating carboxylic acids from neutral or basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous solution of a weak base, such as sodium bicarbonate. The acidic compound is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified, causing the pure benzoic acid to precipitate, after which it can be collected by filtration or extracted back into an organic solvent. lookchem.com

Recrystallization: This technique purifies solid compounds based on differences in solubility. For this compound, a suitable solvent system would likely be a mixture of a polar solvent in which it is soluble at high temperatures (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane, heptane). Slow cooling of a saturated solution allows for the formation of a pure crystalline solid, leaving impurities behind in the mother liquor. lookchem.com

Chromatography: For achieving very high levels of purity, chromatographic methods are employed.

Column Chromatography: Using silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) can separate the target compound from closely related impurities.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for analytical assessment of purity and for preparative-scale purification. Ion-pair reversed-phase HPLC is particularly useful for ionic compounds like carboxylic acids, where a reagent is added to the mobile phase to improve peak shape and retention. nih.gov

| Technique | Principle | Scale | Advantages | Challenges |

|---|---|---|---|---|

| Acid-Base Extraction | Differential solubility of acidic compound vs. its salt | Lab to Industrial | Removes non-acidic impurities effectively; cost-effective. lookchem.com | Does not separate from other acidic impurities. |

| Recrystallization | Differential solubility in a solvent at different temperatures | Lab to Industrial | Can provide high purity in a single step; scalable. | Solvent selection can be difficult; potential for product loss in mother liquor. |

| Column Chromatography | Differential adsorption onto a solid stationary phase | Lab to Kilo-lab | Excellent separation of closely related compounds. | Requires large solvent volumes; can be slow and costly to scale. |

| HPLC | High-resolution separation based on partitioning | Analytical to Prep | Highest achievable purity; precise quantification. nih.gov | Expensive equipment and solvents; limited throughput on a preparative scale. |

Considerations for Process Development and Scalability

Translating a laboratory synthesis into a large-scale industrial process introduces numerous challenges related to safety, cost, efficiency, and quality control. pharmafeatures.comworldpharmatoday.com The scale-up of a synthesis for a molecule like this compound requires careful consideration of several factors.

Process Safety: Many of the potential synthetic steps, particularly those involving organometallic reagents like n-butyllithium for DoM, are highly exothermic and use pyrophoric materials. researchgate.net At a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation less efficient. acs.org This can lead to thermal runaway if not properly managed. A thorough hazard assessment, reaction calorimetry studies, and careful engineering controls are essential for safe operation. helgroup.com

Reagent and Catalyst Cost: The cost of starting materials, complex ligands, and precious metal catalysts (e.g., Pd, Ir, Rh) can be prohibitive at an industrial scale. Process development often focuses on replacing expensive reagents with cheaper alternatives, reducing catalyst loading, and developing methods for catalyst recycling.

Efficiency and Throughput: To be commercially viable, a process must be efficient. This involves optimizing reaction conditions (temperature, pressure, concentration) to maximize yield and minimize reaction time. "Telescoping" reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can significantly improve throughput and reduce waste. htdchem.com

Continuous Flow Chemistry: Modern manufacturing is increasingly adopting continuous flow technology to address scalability challenges. digitellinc.com Reactions are performed in a continuous stream through a tube or microreactor. This approach offers superior control over temperature and reaction time, enhances safety by minimizing the volume of hazardous material present at any moment, and can facilitate the use of highly reactive or unstable intermediates that are difficult to handle in large batch reactors. wiley-vch.defraunhofer.de

Quality Control and Impurity Profile: Maintaining consistent product quality is non-negotiable. pharmafeatures.com The impurity profile must be carefully characterized and controlled from batch to batch. Small impurities that are insignificant at the lab scale can become major issues in a large-scale process. Robust analytical methods are required to monitor the reaction and ensure the final product meets specifications. drugdiscoverytrends.com

Chemical Reactivity and Transformation Pathways of 3 Ethoxy 2 Fluoro 6 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for several fundamental organic reactions. However, its reactivity in 3-ethoxy-2-fluoro-6-iodobenzoic acid is influenced by the presence of adjacent substituents, which can introduce steric hindrance and electronic effects.

Esterification, the conversion of a carboxylic acid to an ester, is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Similarly, amidation involves the reaction of the carboxylic acid, or a more reactive derivative, with an amine. For this compound, the presence of the ortho-iodo and ortho-fluoro substituents creates significant steric hindrance around the carboxylic acid group. This steric crowding can impede the approach of nucleophiles like alcohols and amines, making standard esterification and amidation conditions less effective.

To overcome this steric hindrance, more robust methods may be required. For instance, the use of highly reactive acylating agents, such as converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), would enhance its electrophilicity and facilitate subsequent reaction with even sterically demanding alcohols or amines. Alternatively, coupling agents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to activate the carboxylic acid for amidation.

Table 1: Predicted Reactivity in Esterification and Amidation

| Reaction Type | Reagent | Predicted Outcome | Rationale |

|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ | Slow or low yield | Significant steric hindrance from ortho-substituents. |

| Acyl Chloride Formation | SOCl₂ | Formation of 3-ethoxy-2-fluoro-6-iodobenzoyl chloride | Highly reactive reagent overcomes steric hindrance. |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic carboxylic acids unless specific conditions are met. The stability of the aryl-carboxyl C-C bond requires high temperatures or the presence of catalysts. For this compound, decarboxylation could potentially be induced under harsh thermal conditions, possibly with a copper catalyst.

Recent advancements have shown that decarboxylative iodination can occur with benzoic acids and molecular iodine, though this is often a complex, radical-mediated process. acs.org Given the presence of an iodo-substituent already on the ring, such a reaction might lead to a mixture of products or be disfavored.

The carboxylic acid group itself is generally resistant to nucleophilic attack unless activated (e.g., as an acyl chloride). Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (benzyl alcohol derivative).

The carbonyl oxygen of the carboxylic acid has lone pairs of electrons and can react with strong electrophiles. However, reactions involving the aromatic ring are typically more significant for this class of compounds.

Transformations Involving the Aromatic Ring

The substitution pattern on the benzene (B151609) ring of this compound is complex, featuring both activating and deactivating groups, which collectively influence the regioselectivity of further substitutions.

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are determined by the existing substituents. The directing effects of the substituents on this compound are as follows:

-OCH₂CH₃ (Ethoxy): A strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. chemistrysteps.comassets-servd.host

-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orgcsbsju.edu

-I (Iodo): A deactivating group that is also an ortho, para-director, similar to other halogens. csun.edupressbooks.pub

-COOH (Carboxylic Acid): A deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance. csun.eduyoutube.com

Considering these influences, the C5 position is the most likely site for electrophilic attack. It is para to the deactivating but ortho, para-directing fluoro group, ortho to the deactivating but ortho, para-directing iodo group, and meta to the deactivating carboxylic acid group. The powerful activating effect of the ethoxy group, which strongly activates the ortho C4 position, will also be a significant factor. However, steric hindrance at C4 from the adjacent ethoxy and carboxylic acid groups might favor substitution at C5. Therefore, a mixture of products with substitution at C4 and C5 is plausible, with the precise ratio depending on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effects | Predicted Reactivity |

|---|---|---|

| C4 | ortho to -OCH₂CH₃ (activating) | Favorable electronically, but may be sterically hindered. |

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com

In this compound, the carboxylic acid group is a deactivating (electron-withdrawing) group. The potential leaving groups are the fluoro and iodo substituents. In SNAr reactions, fluoride (B91410) is often a better leaving group than iodide, which is the opposite of what is observed in SN1 and SN2 reactions. wyzant.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. wyzant.com

The fluorine atom at C2 is ortho to the carboxylic acid group, which could activate it towards nucleophilic attack. The iodine atom at C6 is para to the carboxylic acid group, which would also provide activation. However, the presence of the strongly electron-donating ethoxy group at C3 will deactivate the ring towards nucleophilic attack, counteracting the effect of the carboxylic acid. stackexchange.com Therefore, forcing conditions, such as high temperatures and a strong nucleophile, would likely be necessary to achieve nucleophilic aromatic substitution. The most probable leaving group under SNAr conditions would be the fluoride ion, due to its ability to activate the carbon for nucleophilic attack.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-Ethoxy-2-fluoro-6-iodobenzoyl chloride |

| 3-Ethoxy-2-fluoro-6-iodobenzamide |

| Thionyl chloride |

| Oxalyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

Reactivity of Halogen Substituents (Fluorine and Iodine)

The benzene ring of this compound is substituted with two different halogens, fluorine and iodine. Their reactivity is markedly different, a feature that is highly advantageous in synthetic chemistry.

Influence of Fluorine on Aromatic Ring Reactivity and Acidity

The fluorine atom at the C2 position, ortho to both the carboxylic acid and the ethoxy group, exerts a strong influence on the molecule's properties. Due to its high electronegativity, fluorine has a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

Furthermore, the ortho-fluoro substituent significantly impacts the acidity of the carboxylic acid. The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion through the inductive effect, thereby increasing the acidity of the benzoic acid. This is a well-documented phenomenon in fluorinated benzoic acids.

Iodine as a Versatile Handle for Further Functionalization

The iodine atom at the C6 position is the most reactive site on the aromatic ring for a variety of transformations. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it susceptible to cleavage and subsequent functionalization. This disparity in reactivity allows for selective chemical modifications at the C6 position without affecting the C-F bond.

Metal-Halogen Exchange Reactions and Their Synthetic Utility

The iodine atom readily undergoes metal-halogen exchange, a reaction of great synthetic utility for the formation of organometallic intermediates. wikipedia.org Treatment of this compound with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures would be expected to result in a rapid exchange of the iodine atom for a lithium atom. This reaction is generally faster than the deprotonation of the carboxylic acid, especially if the acid is first protected. The rate of exchange follows the trend I > Br > Cl, while aryl fluorides are typically unreactive. princeton.edu

The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups at the C6 position.

Table 1: Representative Metal-Halogen Exchange and Subsequent Electrophilic Quench (Data is illustrative, based on typical reactions of aryl iodides)

| Reagent Sequence | Electrophile | Product Type at C6 |

| 1. n-BuLi, THF, -78 °C | 1. DMF; 2. H₃O⁺ | Aldehyde |

| 2. t-BuLi, THF, -78 °C | 1. CO₂; 2. H₃O⁺ | Carboxylic Acid |

| 3. i-PrMgCl, THF | 1. B(OMe)₃; 2. H₃O⁺ | Boronic Acid |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The iodine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The significant difference in the reactivity of the C-I and C-F bonds allows for the selective coupling at the C6 position. nih.gov The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl > F. ucl.ac.uk

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl group.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene.

These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of the this compound scaffold.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides (Data is illustrative, based on established protocols)

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Biaryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Arylalkyne |

| Heck | H₂C=CH-R' | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | Arylalkene |

Reactivity of the Ethoxy Group

The ethoxy group is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions.

Ether Cleavage Reactions

The cleavage of the aryl-ether bond in the ethoxy group typically requires strong acids. wikipedia.org Common reagents for this transformation include strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (an SN2 reaction), leading to the formation of a phenol (B47542) and an ethyl halide. libretexts.org

Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers, often under milder conditions than strong mineral acids. The presence of an electron-withdrawing carboxylic acid on the ring can make the ether cleavage more challenging.

Table 3: Common Reagents for Aryl Ether Cleavage (Data is illustrative, based on general ether cleavage reactions)

| Reagent | Typical Conditions | Products | Mechanism |

| HBr (conc. aq.) | Reflux | Phenol + Ethyl bromide | SN2 |

| HI (conc. aq.) | Reflux | Phenol + Ethyl iodide | SN2 |

| BBr₃ | CH₂Cl₂, -78 °C to rt | Phenol + Ethyl bromide | Lewis acid-mediated |

Influence of the Ethoxy Group on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the electronic and steric interplay of its substituents: the ethoxy, fluoro, iodo, and carboxylic acid groups. The ethoxy group (–OCH₂CH₃), positioned at the C-3 position, plays a significant role in modulating the electron density and, consequently, the chemical behavior of the benzene ring. Its influence is primarily understood through the combination of two fundamental electronic effects: the resonance effect and the inductive effect.

The ethoxy group is characterized as a strong activating group due to its pronounced positive resonance effect (+R). The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the ethoxy group.

Conversely, the oxygen atom in the ethoxy group is more electronegative than carbon, leading to a negative inductive effect (-I). This effect involves the withdrawal of electron density from the aromatic ring through the sigma (σ) bond. While the inductive effect of the ethoxy group is electron-withdrawing, its resonance effect is significantly stronger, resulting in a net electron-donating character. This net donation of electrons enhances the reactivity of the aromatic ring towards electrophilic substitution.

In the specific context of this compound, the ethoxy group's activating nature is counterbalanced by the presence of three electron-withdrawing groups: the fluoro, iodo, and carboxyl groups. The fluoro and iodo groups are halogens, which are deactivating due to their strong negative inductive effects, although they also exhibit a weaker positive resonance effect. The carboxylic acid group is a deactivating group through both its negative inductive and negative resonance effects.

| Electronic Effect | Description | Influence of the Ethoxy Group |

| Resonance Effect (+R) | Donation of lone pair electrons from the oxygen atom into the aromatic π-system. | Increases electron density on the aromatic ring, activating it towards electrophilic attack. |

| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring through the C-O sigma bond due to the higher electronegativity of oxygen. | Decreases electron density on the aromatic ring. |

| Net Electronic Effect | The +R effect is stronger than the -I effect. | Overall electron-donating, making the aromatic ring more nucleophilic than benzene. |

Applications of 3 Ethoxy 2 Fluoro 6 Iodobenzoic Acid As a Synthetic Intermediate

Building Block for Complex Organic Architectures

There is currently no available research detailing the use of 3-Ethoxy-2-fluoro-6-iodobenzoic acid as a building block for complex organic architectures.

Precursor for Advanced Poly-Substituted Aromatic Scaffolds

Specific examples of this compound being used as a precursor for advanced poly-substituted aromatic scaffolds have not been reported in the scientific literature.

Utilization in the Synthesis of Hypervalent Iodine Reagents

While iodoarenes are general precursors for hypervalent iodine reagents, there is no specific information available on the utilization of this compound for this purpose. The synthesis of hypervalent iodine(III) compounds often involves the oxidation of iodoarenes. Common oxidizing agents and conditions used for the preparation of various classes of hypervalent iodine(III) reagents are well-documented for other iodoarenes, but not for this specific compound.

Role in the Elaboration of Specialized Aromatic Compounds

The role of this compound in the elaboration of specialized aromatic compounds is not documented in available research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Ethoxy-2-fluoro-6-iodobenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the ethoxy group protons. The electron-withdrawing and electron-donating effects of the substituents, as well as spin-spin coupling, influence the chemical shifts and multiplicities of these signals.

The aromatic region would likely display two doublets, corresponding to the two vicinal protons on the benzene (B151609) ring. The proton at the 5-position, being flanked by an iodine and an ethoxy group, would resonate at a different chemical shift compared to the proton at the 4-position, which is influenced by the adjacent fluorine and ethoxy groups. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~10-13 | br s | - | -COOH |

| ~7.2-7.4 | d | ~8-9 | Ar-H (H-5) |

| ~6.9-7.1 | d | ~8-9 | Ar-H (H-4) |

| ~4.1-4.3 | q | ~7 | -OCH₂CH₃ |

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the range of approximately 110-160 ppm, with their specific shifts determined by the attached substituents. The carbon bearing the iodine (C-6) would be significantly shielded, while the carbons attached to fluorine (C-2) and the ethoxy group (C-3) will show characteristic downfield shifts. The two carbons of the ethoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165-170 | -COOH |

| ~155-160 | C-F (C-2) |

| ~150-155 | C-O (C-3) |

| ~130-135 | C-H (C-5) |

| ~120-125 | C-COOH (C-1) |

| ~115-120 | C-H (C-4) |

| ~90-95 | C-I (C-6) |

| ~65-70 | -OCH₂CH₃ |

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. The fluorine signal may exhibit coupling to the adjacent aromatic proton (H-4).

Two-dimensional NMR techniques are invaluable for confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak between the aromatic protons at H-4 and H-5 would confirm their vicinity. Additionally, a correlation between the methylene and methyl protons of the ethoxy group would be observed.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals for H-4 and H-5 to their corresponding carbon signals in the ¹³C NMR spectrum. Similarly, the ethoxy protons would be correlated to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from the ethoxy methylene protons to the C-3 carbon and the methyl carbon. The aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. The C-O stretching of the ethoxy group and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-F and C-I stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹ and 600 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2980, ~2870 | C-H stretch (aliphatic) |

| ~3050 | C-H stretch (aromatic) |

| 1700-1725 | C=O stretch (carboxylic acid) |

| 1450-1600 | C=C stretch (aromatic) |

| 1200-1300 | C-O stretch (ether and carboxylic acid) |

| 1000-1200 | C-F stretch |

Note: Predicted data is based on typical IR frequencies for the respective functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm the molecular formula (C₉H₈FIO₃).

The mass spectrum would show a prominent molecular ion peak (M⁺). Common fragmentation pathways would likely involve the loss of the ethoxy group, the carboxylic acid group, or individual atoms like iodine. The relative abundances of the fragment ions can provide further structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment |

|---|---|

| ~325.95 | [M]⁺ (Molecular Ion) |

| ~280.94 | [M - OCH₂CH₃]⁺ |

| ~280.94 | [M - COOH]⁺ |

Note: m/z values are calculated based on the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high precision and accuracy. alevelchemistry.co.ukmeasurlabs.com Unlike low-resolution mass spectrometry, HRMS can determine the mass of a molecule to four or five decimal places, which is crucial for unequivocally determining its elemental composition. alevelchemistry.co.ukfiveable.me

For this compound, HRMS would be used to verify its molecular formula, C9H8FIO3. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be confirmed with high confidence. This high level of accuracy allows differentiation between compounds that may have the same nominal mass but different molecular formulas (isobars). fiveable.me

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H8FIO3 |

| Calculated Monoisotopic Mass | 325.9502 u |

| Ionization Mode (example) | [M-H]⁻ (Negative) |

Note: The table presents theoretically calculated values. Actual experimental values would be obtained from HRMS analysis.

Fragmentation Pattern Analysis

In mass spectrometry, after the molecule is ionized to form a molecular ion (M+), it often undergoes fragmentation into smaller, charged pieces. chemguide.co.uk The pattern of these fragments provides valuable structural information, acting as a molecular fingerprint.

The fragmentation of this compound would be influenced by its various functional groups. Aromatic carboxylic acids typically exhibit characteristic fragmentation pathways. whitman.edu Key predicted fragmentation patterns would include:

Loss of a hydroxyl radical ([M-OH]⁺): A common fragmentation for carboxylic acids, resulting in a peak at m/z corresponding to the loss of 17 units. whitman.edu

Loss of a carboxyl group ([M-COOH]⁺): Decarboxylation leads to a fragment with a mass 45 units less than the molecular ion. whitman.edu

Alpha Cleavage: Breakage of the bond adjacent to the carbonyl group can occur.

Loss of Ethoxy Group Components: Fragmentation of the ethoxy side chain could occur, such as the loss of an ethyl radical (•C2H5) or an ethylene (B1197577) molecule (C2H4) via rearrangement.

Loss of Halogens: Cleavage of the carbon-iodine bond could also be observed, although it is a strong bond.

Analysis of these specific fragment masses helps to piece together the molecule's structure and confirm the connectivity of its atoms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comexcillum.com The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. wikipedia.org The resulting diffraction pattern is mathematically analyzed to generate a model of the electron density, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. rigaku.comazolifesciences.com

Analysis of Molecular Conformation and Geometry

A successful crystallographic analysis of this compound would provide a wealth of structural data. The benzene ring is expected to be largely planar. The analysis would reveal the precise orientation of the substituents—the carboxylic acid, ethoxy, fluorine, and iodine groups—relative to the ring and to each other.

Key geometric parameters that would be determined include:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C bonds in the aromatic ring, C-F, C-I, C-O, and C=O bonds).

Bond Angles: The angles formed by three connected atoms, defining the local geometry.

Torsion Angles: These angles describe the rotation around bonds and would define the conformation of the flexible ethoxy and carboxylic acid groups. For instance, the analysis would show the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring.

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter Type | Example | Predicted Information |

|---|---|---|

| Bond Length | C-I | Provides insight into the strength and nature of the carbon-iodine bond. |

| Bond Angle | O-C-C (Carboxyl) | Defines the geometry of the carboxylic acid functional group. |

Note: This table illustrates the type of data obtained from X-ray crystallography; specific values require experimental determination.

Investigation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules arrange themselves to form a crystal lattice. ias.ac.in This packing is governed by various non-covalent intermolecular interactions. nih.gov

For this compound, several key interactions would be anticipated to direct the crystal packing:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that molecules would form centrosymmetric dimers in the solid state, with two molecules linked by a pair of O-H···O hydrogen bonds.

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, forming interactions with electronegative atoms (like the oxygen of a nearby carboxyl or ethoxy group) on an adjacent molecule. researchgate.net

π-π Stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal structure.

Understanding these interactions is fundamental to the field of crystal engineering, which seeks to design solids with desired physical and chemical properties. ias.ac.in

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying substituted aromatic compounds. scielo.org.za DFT calculations can provide a deep understanding of the molecule's electronic environment and reactivity.

The electronic properties of 3-ethoxy-2-fluoro-6-iodobenzoic acid are governed by the interplay of its various substituents. The ethoxy group (-OCH2CH3) is a strong electron-donating group through resonance, increasing electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine and iodine atoms are electron-withdrawing through induction due to their high electronegativity. The carboxylic acid group is also strongly electron-withdrawing.

A DFT analysis would likely reveal a complex distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

HOMO: The HOMO is expected to be distributed across the benzene (B151609) ring and the oxygen atom of the ethoxy group, reflecting the areas of highest electron density and susceptibility to electrophilic attack.

LUMO: The LUMO is anticipated to be localized more towards the carboxylic acid group and the carbon atoms bearing the electron-withdrawing halogen substituents, indicating the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Computational studies on similar benzoic acid derivatives help in understanding these electronic behaviors. scielo.org.za

Table 1: Predicted Electronic Properties from DFT Calculations (Illustrative data based on typical values for similar compounds)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and electronic stability of the molecule. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

DFT calculations can be used to predict the most likely sites for chemical reactions. By calculating parameters such as Fukui functions or mapping the molecular electrostatic potential (MEP), regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. scielo.org.zaresearchgate.net

For this compound, the aromatic ring is activated by the ethoxy group but deactivated by the halogens and carboxylic acid. The positions on the ring that are not substituted would be the most probable sites for electrophilic aromatic substitution, with the precise location influenced by the combined directing effects of all substituents. The iodine atom, being the largest and most polarizable halogen, often participates in halogen bonding and can be a site for certain metal-catalyzed reactions. rsc.org Theoretical modeling of reaction pathways, for instance, decarboxylation, can elucidate transition state energies and reaction mechanisms. researchgate.net

Conformational Analysis and Energy Minima

The presence of the ethoxy and carboxylic acid groups introduces conformational flexibility. Rotations around the C(ring)-O(ethoxy) and C(ring)-C(acid) single bonds lead to different spatial arrangements (conformers) with varying energies.

Computational conformational analysis typically involves scanning the potential energy surface by systematically rotating these bonds to identify the most stable, low-energy conformers. For ethoxybenzene, studies have shown that a planar conformer, where the ethyl group is in the same plane as the benzene ring, is often the most stable. researchgate.net However, steric hindrance from the adjacent fluorine atom in this compound would likely force the ethoxy group out of the plane of the ring. Similarly, the orientation of the carboxylic acid group relative to the ring will be influenced by steric clashes with the bulky iodine atom. The most stable conformer will represent a balance between electronic effects (like conjugation) and steric repulsion.

Table 2: Hypothetical Relative Energies of Conformers (Illustrative data to demonstrate the output of a conformational analysis)

| Conformer | Dihedral Angle (C2-C3-O-C_ethyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | ~90° | 0.00 | 75 |

| B | ~270° | 0.25 | 20 |

| C | 0° (Planar) | > 3.0 | < 5 |

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.ukmdpi.comwisc.edu By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated.

For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. The predicted shifts would reflect the electronic environment of each nucleus. For example:

The aromatic protons would show distinct shifts influenced by the neighboring electron-donating and electron-withdrawing groups.

The carbon attached to the iodine would likely have a significantly different chemical shift compared to the other ring carbons.

The chemical shifts of the ethoxy group's protons and carbons would also be predicted.

Excellent linear correlations between theoretically predicted and experimental NMR chemical shifts have been demonstrated for a wide range of substituted aromatic compounds. mdpi.com

Molecular Dynamics Simulations (If Applicable to Complex Interactions)

While quantum chemical calculations are typically performed on single molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations can model the behavior of molecules in a more realistic, explicit solvent environment over time. ucl.ac.ukrsc.org

For this compound, MD simulations could be used to study:

Solvation: How water or other solvent molecules arrange themselves around the solute molecule.

Self-Association: The tendency of benzoic acid derivatives to form hydrogen-bonded dimers in solution. acs.orgucl.ac.uk The bulky substituents on this particular molecule might influence the geometry and stability of such dimers.

Interactions with Biomolecules: If this compound were being studied as a potential drug candidate, MD simulations could model its binding to a target protein, providing insights into intermolecular interactions like hydrogen bonds and halogen bonds.

MD simulations rely on force fields, which are sets of parameters describing the potential energy of the system. These force fields are often derived from or validated by quantum chemical calculations. ucl.ac.uk

Patent Landscape Analysis of Synthetic Methodologies and Intermediates

Overview of Patented Synthetic Routes for Substituted Benzoic Acids

The patent literature discloses a variety of well-established methodologies for the synthesis of substituted benzoic acids. These routes are often chosen based on the availability of starting materials, cost, scalability, and the specific substitution pattern required.

Key patented strategies include:

Oxidation of Substituted Toluenes: A common industrial method involves the liquid-phase oxidation of an alkylbenzene (e.g., a substituted toluene) to the corresponding benzoic acid. One patented process describes using a composite catalyst containing salts of cobalt, manganese, or nickel, along with a bromide, in an organic acid solvent. This reaction is typically performed under elevated temperature and pressure using an oxygen-containing gas as the oxidant.

Grignard Reactions: The Grignard reaction provides a versatile route to benzoic acids from aryl halides. An aryl magnesium halide (Grignard reagent) is formed from the corresponding aryl halide, which is then reacted with carbon dioxide to form a carboxylate salt. Subsequent acidification yields the desired benzoic acid. This method is highlighted in patents as an advantageous route, sometimes offering higher yields compared to other methods. google.com

Hydrolysis of Precursors: Substituted benzonitriles or benzotrichlorides can be hydrolyzed to form benzoic acids. For example, the conversion of fluorinated benzotrichlorides into fluorinated benzoic acids is a known process. scielo.org.mx This approach is particularly useful when the corresponding nitrile or trichloromethyl precursor is readily accessible.

Diazotization of Anilines: Amino-substituted benzoic acids or their esters can be converted to other substituted analogues via diazotization. The resulting diazonium salt is a versatile intermediate that can be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction) to introduce halides, or it can be used to introduce hydroxyl or alkoxy groups. google.com

These foundational methods have been refined over decades and form the basis for the production of a vast array of substituted benzoic acid intermediates used in the pharmaceutical, agrochemical, and materials science industries. google.com

| Synthetic Method | Starting Material | Key Reagents | Description | Patent Reference Example |

|---|---|---|---|---|

| Oxidation | Substituted Alkylbenzene | O₂, Co/Mn/Ni catalyst, Bromide | Catalytic oxidation of the alkyl side chain to a carboxylic acid. | CN1251833A |

| Grignard Reaction | Aryl Halide | Mg, CO₂, H₃O⁺ | Formation of a Grignard reagent followed by carboxylation. | EP0941982B1 google.com |

| Hydrolysis | Benzotrichloride | H₂O, Acid/Base | Hydrolysis of the trichloromethyl group to a carboxylic acid. | WO93/09077 scielo.org.mx |

| Diazotization | Substituted Aniline | NaNO₂, H⁺, Nucleophile | Conversion of an amino group to a diazonium salt, which is then substituted. | EP0941982B1 google.com |

Innovations in Chemical Processes and Preparation Methods

The demand for novel molecules with enhanced properties, particularly in the life sciences, has driven significant innovation in synthetic chemistry. For fluorinated benzoic acids, these innovations focus on improving efficiency, selectivity, and introducing fluorine atoms through novel pathways.

The strategic incorporation of fluorine into organic molecules can lead to dramatic improvements in metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly prevalent in modern pharmaceuticals and agrochemicals. google.com This has spurred the development of advanced synthetic methods.

Recent innovations and patented process improvements include:

Direct Halogenation: Efficient, high-yield methods for the direct halogenation of substituted benzoic acids are of significant interest. For instance, a patented process for producing 2,3,4-trifluoro-5-iodobenzoic acid involves the direct iodination of 2,3,4-trifluorobenzoic acid using an iodinating agent in the presence of an oxidizing agent. google.com This avoids multi-step sequences that may begin with nitration and reduction, thus improving process efficiency. google.com

Novel Fluorination Techniques: Beyond traditional halogen exchange (halex) reactions, newer methods are being developed. Nucleophilic fluorination of specialized precursors, such as 1-arylbenziodoxolones, has emerged as a method to synthesize 2-fluorobenzoic acids under mild conditions. metall-mater-eng.com Such methods are valuable for preparing complex or sensitive molecules.

Process Optimization for High Purity and Yield: Patents often focus on developing commercially advantageous processes that deliver high purity and yield in fewer steps. One such patent describes a single-step process for preparing specific fluoro-benzoic acids, which serve as crucial intermediates for antibacterial agents, thereby avoiding more complex, lower-yielding multi-step syntheses. google.com

Alternative Synthetic Intermediates: Innovation also comes from the use of different starting materials. One patent discloses a process for preparing 2-chloro-4-fluoro-5-nitrobenzoic acid by first nitrating 2-chloro-4-fluorobenzotrichloride (B1592118) and then hydrolyzing the intermediate. scielo.org.mx This route was developed to overcome the drawbacks associated with the direct nitration of 2-chloro-4-fluorobenzoic acid, which produced significant impurities. scielo.org.mx

| Innovation Type | Description | Example | Advantage | Reference Example |

|---|---|---|---|---|

| Direct Halogenation | Direct iodination or bromination of a fluorinated benzoic acid. | Iodination of 2,3,4-trifluorobenzoic acid. | Fewer steps, improved process efficiency. | US8022247B2 google.com |

| Novel Fluorination Reagents | Use of hypervalent iodine compounds for nucleophilic fluorination. | Fluorination of 1-arylbenziodoxolones. | Mild reaction conditions, suitable for complex molecules. | Request PDF metall-mater-eng.com |

| Process Simplification | Development of single-step reactions to replace multi-step sequences. | Selective alkylation of a polyfluorobenzoic acid. | Higher yield, lower cost, commercially advantageous. | US6333431B1 google.com |

| Alternative Intermediates | Using precursors like benzotrichlorides to avoid problematic reactions. | Nitration of 2-chloro-4-fluorobenzotrichloride followed by hydrolysis. | Higher purity of the final product by avoiding side reactions. | EP1853548B1 scielo.org.mx |

Utility of 3-Ethoxy-2-fluoro-6-iodobenzoic Acid as a Patented Intermediate

While patents specifically citing this compound are not widespread, the utility of this compound can be confidently inferred from its structure and by examining patents for structurally analogous intermediates. The key features of this molecule are the ortho-fluoro and iodo substituents, which create a powerful synthetic handle for advanced chemical transformations. The iodine atom, in particular, is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

A clear example of this utility is found in patent WO2015112441A1 , which describes the synthesis of novel metallo-β-lactamase inhibitors. google.com These inhibitors are designed to be co-administered with β-lactam antibiotics to overcome bacterial resistance. google.com In the synthesis of these complex molecules, the patent utilizes 3-bromo-2-fluoro-6-iodobenzoic acid , an intermediate that is structurally very similar to this compound.

The patent demonstrates the value of the 2-fluoro-6-iodo-benzoic acid scaffold, where the iodine atom at the 6-position is specifically used as a reactive site for coupling reactions (e.g., Suzuki, Negishi, or Sonogashira) to introduce additional functionality and build the final complex molecular architecture. google.com The presence of the fluorine atom at the 2-position influences the electronic properties and conformation of the ring, which can be crucial for the biological activity of the final product.

The role of this compound is therefore to act as a sophisticated building block. It allows medicinal chemists to introduce a substituted ethoxy-fluoro-phenyl moiety into a target molecule, with the iodine atom serving as a versatile anchor point for subsequent, complexity-building reactions.

| Intermediate (Analogue) | Reaction Type | Final Product Class | Patented Utility | Patent Reference |

|---|---|---|---|---|

| 3-Bromo-2-fluoro-6-iodobenzoic acid | Transition-metal-mediated cross-coupling (e.g., Suzuki, Negishi) | Metallo-β-lactamase inhibitors | Used as a key building block to construct complex heterocyclic systems designed to inhibit bacterial enzymes and overcome antibiotic resistance. | WO2015112441A1 google.com |

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research into the synthesis of 3-Ethoxy-2-fluoro-6-iodobenzoic acid will likely focus on developing protocols that are both environmentally benign and economically viable.

Key areas of development include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Research is moving towards the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. For instance, developing synthetic steps that can be performed in aqueous media would significantly reduce the environmental footprint of the process.

Atom Economy and Waste Reduction: Future protocols will aim to maximize the incorporation of all materials used in the process into the final product. This involves designing reactions with high atom economy, such as addition reactions, and minimizing the use of stoichiometric reagents in favor of catalytic alternatives.

Energy Efficiency: Exploring synthetic routes that proceed under milder conditions, such as lower temperatures and pressures, is a key goal. The use of photocatalysis or microwave-assisted synthesis can often provide the necessary activation energy more efficiently than conventional heating.

Renewable Feedstocks: While the core aromatic structure is traditionally derived from petrochemical sources, long-term research may explore pathways from biomass-derived platform molecules to produce the benzoic acid scaffold, aligning with a circular economy model.

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond sustainability, the quest for novel and more efficient synthetic methods is perpetual. For a polysubstituted aromatic compound, research into new reaction pathways and catalysts can offer more direct and selective routes, bypassing cumbersome multi-step sequences.

Transition-Metal-Catalyzed C-H Functionalization: This has become a cornerstone of modern organic synthesis. Instead of pre-functionalizing a starting material, C-H activation allows for the direct installation of functional groups onto the aromatic core. Future work could envision a synthesis where the ethoxy, fluoro, or iodo groups are introduced via late-stage, regioselective C-H functionalization, potentially reducing the number of synthetic steps. Catalytic systems based on palladium, rhodium, iridium, or ruthenium are central to this field.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This methodology could be applied to introduce substituents or to perform cross-coupling reactions on derivatives of this compound, offering alternative reaction pathways that are often complementary to traditional thermal methods.

Enzymatic and Bio-catalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. While challenging for highly functionalized, non-natural substrates, future research may identify or engineer enzymes capable of performing specific transformations, such as selective halogenation or etherification, on precursors to the target molecule.

Integration into Automated Synthesis and High-Throughput Experimentation

The fields of drug discovery and materials science are increasingly reliant on the rapid synthesis and screening of large numbers of compounds. Integrating the synthesis of this compound and its derivatives into automated platforms is a significant future trend.

High-Throughput Experimentation (HTE): HTE utilizes miniaturized, parallel reactor systems to rapidly screen a wide array of reaction conditions (e.g., catalysts, ligands, solvents, temperatures). This approach can drastically accelerate the optimization of the synthetic route to this compound, quickly identifying the most efficient and robust conditions. HTE is particularly well-suited for complex catalytic reactions where multiple parameters interact.

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility, operating continuously with minimal human intervention. Developing a synthetic route for this compound that is amenable to automation (e.g., using solution-phase reagents and simplified workups) would enable the on-demand production of this compound and facilitate the rapid generation of analog libraries for screening purposes.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and straightforward scalability. Converting key synthetic steps to a flow process could lead to higher yields, better purity, and a more efficient manufacturing process.

Advanced Methodologies for Selective Functionalization of Aromatic Rings

The existing substituents on the this compound ring (carboxyl, ethoxy, fluoro, and iodo) exert strong electronic and steric influences, making the selective functionalization of the two remaining C-H positions (at C-4 and C-5) a significant challenge. Overcoming this challenge is a key area for future research.

Directing Group Strategies: The carboxylic acid group is a powerful ortho-directing group in many C-H activation reactions. Research will focus on leveraging this group to selectively functionalize the C-5 position. Conversely, strategies to temporarily block this directing effect or to use catalysts that override its influence will be explored to target the C-4 position.

Meta-Selective C-H Functionalization: As ortho- and para-functionalization are more common, achieving selective functionalization at a meta-position remains a frontier in organic synthesis. The development of specialized directing groups or catalytic systems that utilize templates to reach distal C-H bonds could enable the precise modification of the C-4 position relative to the dominant directing groups.

Regiodivergent Synthesis: An advanced goal is the development of "switchable" catalytic systems where, by simply changing a ligand or an additive, one can selectively functionalize either the C-4 or C-5 position from a common precursor. This would provide powerful control over the generation of isomeric products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-ethoxy-2-fluoro-6-iodobenzoic acid, and how can purity (>97%) be ensured?

- Methodology :

- Synthesis : Start with halogenation of benzoic acid derivatives. For example, iodination at the 6-position using iodine monochloride (ICl) in acetic acid, followed by ethoxylation via nucleophilic substitution (e.g., using sodium ethoxide). Fluorination at the 2-position can be achieved via diazotization and Balz-Schiemann reaction .

- Purity Control : Use HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards (e.g., Kanto Reagents’ fluorinated benzoic acid derivatives). Confirm purity via elemental analysis (C, H, N) and quantify residual solvents via GC-MS .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm fluorine environment (δ ≈ -110 to -130 ppm for aromatic-F) and -NMR to verify ethoxy group integration (CHCHO– at δ 1.3–1.5 ppm for triplet and δ 3.9–4.1 ppm for quartet).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M-H] at m/z 338.94 (CHFIO) .

Q. How does the substituent pattern influence the compound’s acidity compared to analogs like 4-fluorobenzoic acid?

- Methodology :